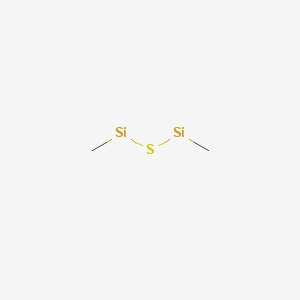
Bis(methylsilyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyldisilathiane is an organosulfur compound with the molecular formula C2H8S2Si2 It is a member of the disilathiane family, characterized by the presence of two silicon atoms and two sulfur atoms in its structure
Vorbereitungsmethoden
1,3-Dimethyldisilathiane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylchlorosilane with sodium sulfide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1,3-Dimethyldisilathiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert 1,3-dimethyldisilathiane to thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one or both of the sulfur atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyldisilathiane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-dimethyldisilathiane involves its ability to interact with various molecular targets through its sulfur and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing the compound’s reactivity and properties. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyldisilathiane can be compared with other similar compounds, such as:
1,3-Dithiane: A related compound with a similar structure but with carbon atoms instead of silicon.
1,3-Dithiolane: Another sulfur-containing compound with a different ring structure.
1,3-Dithietane: A compound with a four-membered ring containing two sulfur atoms. These compounds share some chemical properties with 1,3-dimethyldisilathiane but differ in their reactivity and applications, highlighting the unique aspects of 1,3-dimethyldisilathiane.
Eigenschaften
Molekularformel |
C2H6SSi2 |
|---|---|
Molekulargewicht |
118.31 g/mol |
InChI |
InChI=1S/C2H6SSi2/c1-4-3-5-2/h1-2H3 |
InChI-Schlüssel |
BFFFQIYXFWVOOV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]S[Si]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


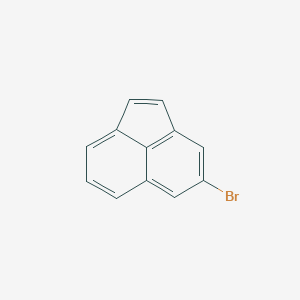
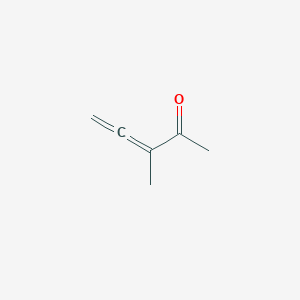
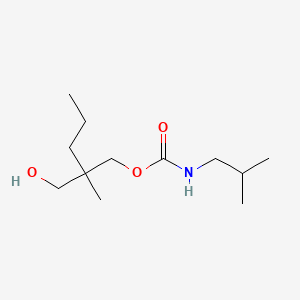
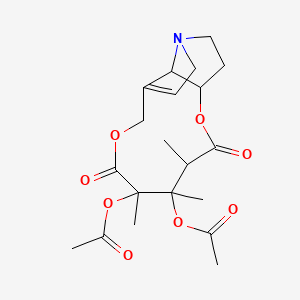
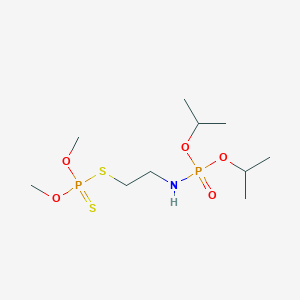
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
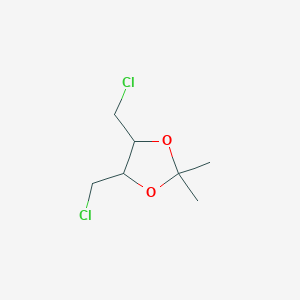
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)
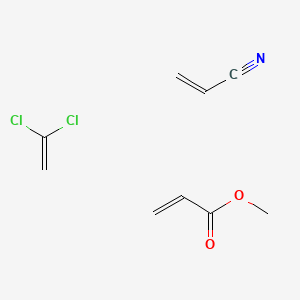
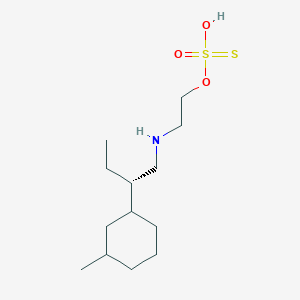
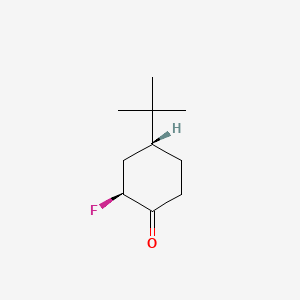
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)

![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
